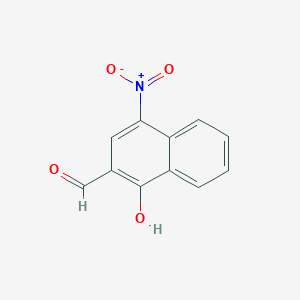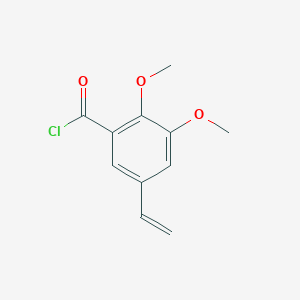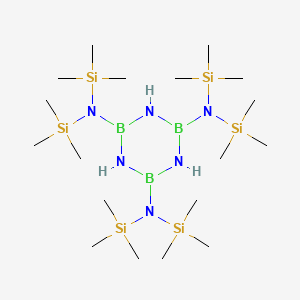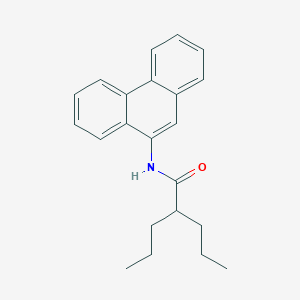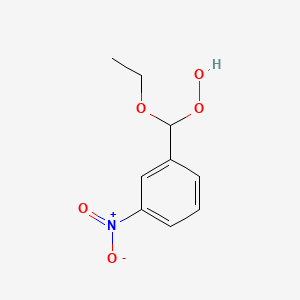
Ethoxy(3-nitrophenyl)methaneperoxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy(3-nitrophenyl)methaneperoxol is an organic compound characterized by the presence of an ethoxy group, a nitrophenyl group, and a methaneperoxol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(3-nitrophenyl)methaneperoxol typically involves the reaction of 3-nitrophenylmethanol with ethyl hydroperoxide under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes peroxidation to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the peroxidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxy(3-nitrophenyl)methaneperoxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrophenylmethaneperoxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding ethoxy(3-aminophenyl)methaneperoxol.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Formation of nitrophenylmethaneperoxide derivatives.
Reduction: Formation of ethoxy(3-aminophenyl)methaneperoxol.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethoxy(3-nitrophenyl)methaneperoxol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethoxy(3-nitrophenyl)methaneperoxol involves its interaction with molecular targets such as enzymes and receptors. The compound’s peroxidic moiety can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to various cellular responses, including apoptosis or cell death. The nitrophenyl group may also interact with specific proteins, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Ethoxy(3-nitrophenyl)methaneperoxol can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methoxy group instead of an ethoxy group.
Ethoxy(4-nitrophenyl)methaneperoxol: Similar structure but with the nitro group in the para position.
Ethoxy(3-aminophenyl)methaneperoxol: Similar structure but with an amino group instead of a nitro group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique features of this compound.
Eigenschaften
CAS-Nummer |
111278-32-1 |
|---|---|
Molekularformel |
C9H11NO5 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
1-[ethoxy(hydroperoxy)methyl]-3-nitrobenzene |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(15-13)7-4-3-5-8(6-7)10(11)12/h3-6,9,13H,2H2,1H3 |
InChI-Schlüssel |
HSORNMRNXCQWOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC(=CC=C1)[N+](=O)[O-])OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


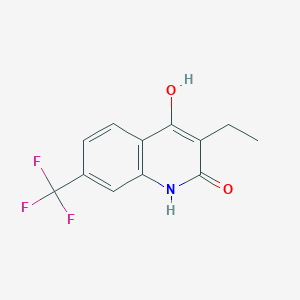
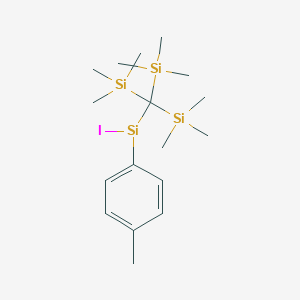
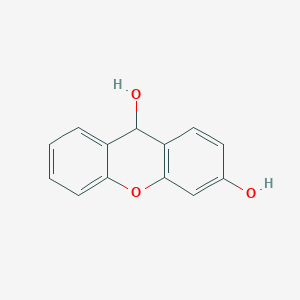
![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
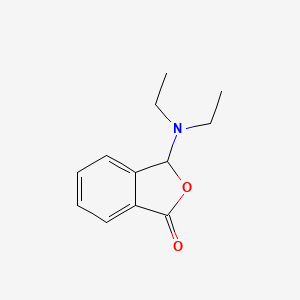
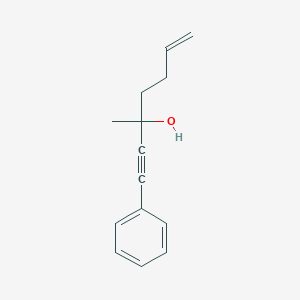
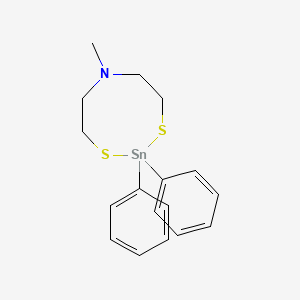
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)


